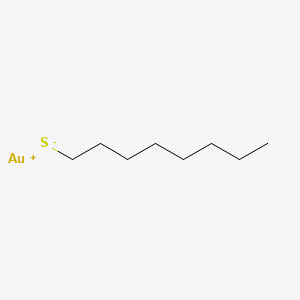
Gold octanethiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold octanethiolate is a chemical compound with the molecular formula C8H17AuS and a molecular weight of 342.25 g/mol. It is composed of a gold atom bonded to an octanethiolate group, which is a sulfur-containing organic molecule. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold octanethiolate can be synthesized through the reaction of gold chloride (AuCl3) with octanethiol (C8H17SH) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically takes place in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: Gold octanethiolate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: Substitution reactions involve replacing the thiolate group with other functional groups, which can be achieved using various reagents depending on the desired product.
Major Products Formed:
Oxidation Products: Gold oxide compounds.
Reduction Products: Reduced gold species.
Substitution Products: Various substituted gold compounds depending on the reagent used.
Scientific Research Applications
Gold octanethiolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based materials.
Biology: Employed in the study of cell membranes and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic applications.
Industry: Utilized in the development of sensors, catalysts, and electronic devices.
Mechanism of Action
The mechanism by which gold octanethiolate exerts its effects involves its interaction with various molecular targets and pathways. The thiolate group can bind to gold surfaces, forming self-assembled monolayers (SAMs) that are used in sensor technology and surface modification. The gold core can also interact with biological molecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Gold nanoparticles
Gold sulfide
Gold halides
Properties
CAS No. |
67939-82-6 |
|---|---|
Molecular Formula |
C8H17AuS |
Molecular Weight |
342.25 g/mol |
IUPAC Name |
gold(1+);octane-1-thiolate |
InChI |
InChI=1S/C8H18S.Au/c1-2-3-4-5-6-7-8-9;/h9H,2-8H2,1H3;/q;+1/p-1 |
InChI Key |
NXXPCKKHXAOGCX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[S-].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B15346881.png)

![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)-](/img/structure/B15346888.png)
![Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]](/img/structure/B15346893.png)
![N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B15346898.png)
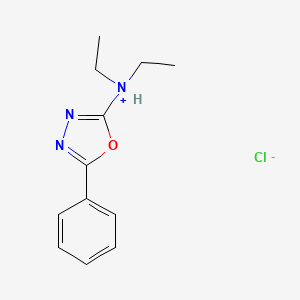
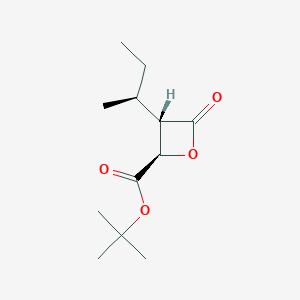

![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
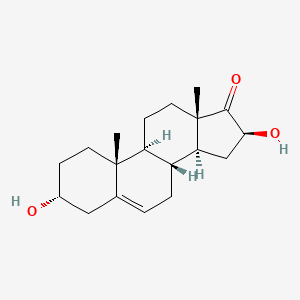
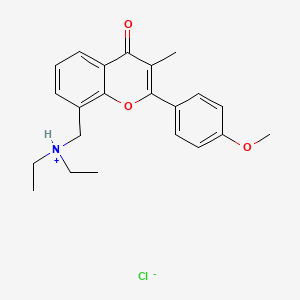
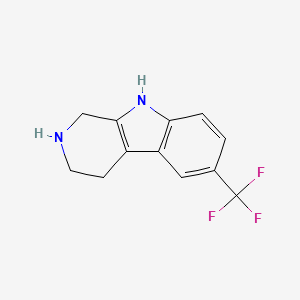
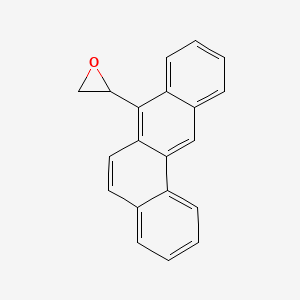
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
